chemical structure and properties of 3,4-Dichloro-5-iodobenzoic acid
chemical structure and properties of 3,4-Dichloro-5-iodobenzoic acid
An In-depth Technical Guide to 3,4-Dichloro-5-iodobenzoic Acid: Synthesis, Properties, and Applications
Abstract
3,4-Dichloro-5-iodobenzoic acid is a polyhalogenated aromatic carboxylic acid. Its heavily substituted structure, featuring two chlorine atoms, an iodine atom, and a carboxylic acid group, makes it a compound of significant interest for synthetic chemists. The distinct reactivity of each functional group—particularly the carbon-iodine bond's susceptibility to cross-coupling reactions and the carboxylic acid's potential for derivatization—positions this molecule as a versatile scaffold. This guide provides a comprehensive overview of its chemical structure, predicted physicochemical and spectroscopic properties, a plausible synthetic route with detailed protocols, and a discussion of its potential applications in drug discovery and materials science.
Chemical Structure and Physicochemical Properties
Molecular Structure
3,4-Dichloro-5-iodobenzoic acid is a derivative of benzoic acid with halogen substituents at the 3, 4, and 5 positions of the benzene ring. The IUPAC name for this compound is 3,4-dichloro-5-iodobenzoic acid.
Chemical Structure:
The presence of electron-withdrawing halogens and the carboxylic acid group significantly influences the electronic properties of the aromatic ring, impacting its reactivity and the acidity of the carboxyl proton.
Physicochemical Data
Experimental data for this specific molecule is not widely available, indicating its status as a niche research chemical. The following table summarizes its core identifiers and predicted properties based on its constituent parts and related known compounds.
| Property | Value | Source |
| IUPAC Name | 3,4-dichloro-5-iodobenzoic acid | - |
| Molecular Formula | C₇H₃Cl₂IO₂ | - |
| Molecular Weight | 316.91 g/mol | |
| CAS Number | Not broadly indexed; related isomer 3,5-dichloro-4-iodobenzoic acid is 117757-68-3 | |
| Canonical SMILES | C1=C(C(=C(C(=C1Cl)Cl)I)C(=O)O) | - |
| InChI Key | (Predicted) Based on related structures | - |
| Appearance | (Predicted) White to off-white solid | [1] |
| Melting Point | (Predicted) > 200 °C | [2] |
| pKa | (Predicted) < 3.5 (due to inductive effects of halogens) | [3] |
| Solubility | (Predicted) Poorly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols. | [4] |
Predicted Spectroscopic Profile
Spectroscopic analysis is essential for the structural confirmation of 3,4-Dichloro-5-iodobenzoic acid. The following data are predicted based on established principles of NMR, IR, and Mass Spectrometry.
| Technique | Predicted Observations |
| ¹H NMR | Two signals are expected in the aromatic region (δ 7.5-8.5 ppm).[5] The two aromatic protons would appear as doublets due to meta-coupling (⁴JHH), with a small coupling constant (J ≈ 2-3 Hz). |
| ¹³C NMR | Seven distinct signals are expected: one for the carboxyl carbon (δ ≈ 165-170 ppm) and six for the aromatic carbons, with their chemical shifts influenced by the attached halogen atoms.[6] Carbons bonded to halogens will show characteristic shifts. |
| IR Spectroscopy | - Broad O-H stretch (carboxylic acid dimer): ~2500-3300 cm⁻¹- Sharp C=O stretch (carboxylic acid): ~1680-1710 cm⁻¹- Aromatic C=C stretches: ~1400-1600 cm⁻¹- C-Cl stretch: ~700-850 cm⁻¹- C-I stretch: ~500-600 cm⁻¹ |
| Mass Spec (EI) | - Molecular ion (M⁺) peak at m/z 316 (for ³⁵Cl) and 318/320 (isotope pattern for Cl₂).- Characteristic fragmentation would involve the loss of -OH (M-17), -COOH (M-45), and halogen atoms. |
Synthesis and Purification
A logical and efficient synthesis of 3,4-Dichloro-5-iodobenzoic acid starts from the commercially available 3,4-dichlorobenzoic acid. The key transformation is the regioselective iodination of the aromatic ring.
Retrosynthetic Analysis & Strategy
The C-I bond can be readily formed via electrophilic aromatic substitution. The starting material, 3,4-dichlorobenzoic acid, has two available positions for substitution (C2 and C5). The carboxylic acid group is a deactivating meta-director, while the chlorine atoms are deactivating but ortho-, para-directors. The directing effects are as follows:
-
-COOH group: Directs incoming electrophiles to position 5.
-
C4-Cl group: Directs to position 5 (ortho).
-
C3-Cl group: Directs to position 5 (para).
All three substituents preferentially direct the incoming electrophile to the C5 position, making the iodination highly regioselective. The reaction requires an iodinating agent and an oxidizing agent to generate the potent electrophile I⁺.[7]
Proposed Synthetic Protocol: Electrophilic Iodination
This protocol is based on established methods for the iodination of deactivated aromatic rings.[7][8]
Objective: To synthesize 3,4-Dichloro-5-iodobenzoic acid via electrophilic iodination of 3,4-dichlorobenzoic acid.
Materials:
-
Iodine (I₂) (0.6 eq.)
-
Potassium iodate (KIO₃) or Iodic Acid (HIO₃) (0.4 eq.)
-
Glacial Acetic Acid (solvent)
-
Sulfuric Acid (catalyst)
-
Sodium sulfite or Sodium thiosulfate solution
-
Dichloromethane or Ethyl Acetate (for extraction)
-
Brine
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 3,4-dichlorobenzoic acid (1.0 eq.) in glacial acetic acid.
-
Reagent Addition: Add iodine (0.6 eq.) and potassium iodate (0.4 eq.) to the suspension.
-
Catalysis: Slowly and carefully add concentrated sulfuric acid (e.g., 0.2 eq.) to the stirring mixture. The addition is exothermic.
-
Reaction: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: After cooling to room temperature, pour the reaction mixture into a beaker of ice water. A precipitate should form.
-
Workup: Add a saturated solution of sodium sulfite or sodium thiosulfate dropwise until the purple/brown color of excess iodine disappears.
-
Isolation: Collect the crude solid product by vacuum filtration. Wash the filter cake with cold water.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to yield pure 3,4-Dichloro-5-iodobenzoic acid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 3,4-dichloro-5-iodobenzoic acid.
Reactivity and Potential Applications
The utility of 3,4-Dichloro-5-iodobenzoic acid lies in its potential as a multi-functional building block for creating more complex molecules.
Chemical Reactivity
-
Carboxylic Acid Group: This group can be readily converted into a variety of other functional groups.
-
Amide Formation: Reaction with amines (facilitated by coupling agents like HATU or after conversion to an acid chloride with thionyl chloride) can generate a library of amides.[10]
-
Esterification: Standard Fischer esterification with alcohols under acidic catalysis yields the corresponding esters.[11]
-
-
Carbon-Halogen Bonds: The three halogen atoms have differential reactivity. The C-I bond is significantly weaker than the C-Cl bonds, making it the primary site for metal-catalyzed cross-coupling reactions.
-
Suzuki Coupling: Palladium-catalyzed reaction with boronic acids to form new C-C bonds.
-
Sonogashira Coupling: Palladium/copper-catalyzed reaction with terminal alkynes.
-
Heck Coupling: Palladium-catalyzed reaction with alkenes.
-
This selective reactivity allows for the sequential functionalization of the molecule, first at the iodine position, followed by potential modifications at the chlorine positions under more forcing conditions.
Applications in Drug Discovery
Halogenated aromatic compounds are ubiquitous in pharmaceuticals. They often enhance binding affinity to protein targets by participating in halogen bonding or by occupying hydrophobic pockets. 3,4-Dichloro-5-iodobenzoic acid can serve as a key intermediate or scaffold. For example, related structures like 2-Chloro-5-iodobenzoic acid are crucial intermediates in the synthesis of anti-diabetic drugs.[1][12] Similarly, dichlorophenyl motifs are present in kinase inhibitors and other therapeutic agents.[10]
Application as a Synthetic Scaffold
Caption: Use of the title compound as a scaffold for library synthesis.
Safety and Handling
As a halogenated aromatic acid, 3,4-Dichloro-5-iodobenzoic acid should be handled with care, following standard laboratory safety procedures. Based on safety data for structurally similar compounds, the following hazards are anticipated:
Handling Recommendations:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.[15]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[4]
-
Avoid breathing dust.[4]
-
Wash hands thoroughly after handling.[13]
-
Store in a tightly closed container in a cool, dry place.[15]
Conclusion
3,4-Dichloro-5-iodobenzoic acid represents a highly functionalized and synthetically valuable chemical entity. While not a widely commercialized product, its structure is primed for exploitation in research and development. The high degree of regioselectivity in its synthesis and the differential reactivity of its functional groups make it an ideal scaffold for building molecular complexity. For researchers in medicinal chemistry and materials science, this compound offers a robust starting point for the creation of novel molecules with potentially significant biological or physical properties.
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